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molecular formula H3O3Rh B1581071 Rhodium hydroxide CAS No. 21656-02-0

Rhodium hydroxide

Cat. No. B1581071
M. Wt: 153.928 g/mol
InChI Key: KTEDZFORYFITAF-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Patent
US03947458

Procedure details

A solution of cyclohexane (0.25 mole), piperidine (0.5 mole), water (0.5 mole) and Fe(CO)5 (0.025 mole) in 60 ml N-methylpyrrolidine and rhodium hydroxide [Rh(OH)3 ] (5×10-3 mole) were charged into a stainless steel rocking autoclave of 0.5 liter capacity. The reaction chamber was pressurized by carbon monoxide at 140 atm and heated at 170° for 3 hours. On completion of the reaction period, the pressure vessel was allowed to cool and the gases vented. The reaction mixture was taken out and scrubbed 2-3 times with water in order to remove the unreacted secondary amine, its N-formyl derivative (formed in a side reaction), and the solvent, all of which are water-soluble. The aqueous phase was extracted once with pentane. The organic phase and the pentane extract were combined and dried over sodium sulfate and fractionally distilled to yield N-hexahydrobenzylpiperidine (ca. 80% yield), the product being unequivocally identified by gas-liquid chromatographic and spectroscopic (ir, nmr) comparison with an authentic sample.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mol
Type
reactant
Reaction Step One
[Compound]
Name
Fe(CO)5
Quantity
0.025 mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0.005 mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.O.[C]=O.[CH3:16]N1CCCC1>[OH-].[Rh+3].[OH-].[OH-]>[CH2:16]([N:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:5.6.7.8,^3:13|

Inputs

Step One
Name
Quantity
0.25 mol
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
0.5 mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0.5 mol
Type
reactant
Smiles
O
Name
Fe(CO)5
Quantity
0.025 mol
Type
reactant
Smiles
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60 mL
Type
reactant
Smiles
CN1CCCC1
Name
Quantity
0.005 mol
Type
catalyst
Smiles
[OH-].[Rh+3].[OH-].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 170° for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
On completion of the reaction period
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
to remove the unreacted secondary amine, its N-formyl derivative (
CUSTOM
Type
CUSTOM
Details
formed in a side reaction), and the solvent
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted once with pentane
EXTRACTION
Type
EXTRACTION
Details
The organic phase and the pentane extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
C(C1CCCCC1)N1CCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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